C.I. Direct red 95
Description
Historical Context and Evolution of Direct Dyes in Industrial Chemistry
The history of dyes is an ancient art, with early civilizations relying on natural sources like plants and insects for coloration. museum-wiesbaden.de For thousands of years, dyes such as indigo (B80030) from plants and cochineal from insects were the primary means of coloring textiles. britannica.com These natural dyes, while historically significant, were often labor-intensive to extract, limited in color range, and required the use of mordants—metallic salts like aluminum or iron—to bind the color to the fabric. museum-wiesbaden.deprimachemicals.com
The landscape of industrial chemistry was revolutionized in the late 19th century with the advent of synthetic dyes. primachemicals.com A pivotal moment in this evolution was the discovery of Congo Red in 1884 by chemist Paul Böttiger. china-dyestuff.com Congo Red was the first "direct dye," a class of colorants that could dye cellulosic fibers like cotton directly without the need for a mordant. china-dyestuff.comtextiletoday.com.bd This breakthrough simplified the dyeing process, made it more cost-effective, and offered a wider, more vibrant spectrum of colors to the burgeoning textile industry. primachemicals.com The discovery of Congo Red spurred the development of other direct dyes, many of which were based on benzidine (B372746) azo structures, through diazotization and coupling reactions. china-dyestuff.com While direct dyes faced competition from newer classes like vat and reactive dyes that offered better fastness properties in the mid-20th century, their ease of use and economic advantages secured their place in industrial chemistry. china-dyestuff.com
Research Significance of Azo and Polyazo Dyes within Chemical Science
Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of all known dyes. iipseries.org Their significance in chemical science extends far beyond their primary use in the textile, food, and cosmetic industries. iipseries.orgnih.gov The defining feature of an azo dye is the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for the color. rsc.org The chemical structure allows for a vast array of colors, achieved by varying the aromatic or heterocyclic groups attached to the azo linkage. rsc.orgmdpi.com
The synthesis of azo dyes is typically straightforward and cost-effective, involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich component like a phenol (B47542) or another amine. rsc.orgekb.eg This simplicity has made them a subject of extensive research, leading to the development of dyes with tailored properties. iipseries.org
Polyazo dyes, which contain three or more azo groups in a single molecule, are a significant subgroup. mdpi.comekb.eg The presence of multiple azo groups increases the conjugation within the molecule, which can enhance color intensity and stability. nih.govmdpi.com Research has shown that polyazo dyes are generally less susceptible to degradation compared to their monoazo or diazo counterparts. mdpi.com This stability, combined with their strong coloration, makes them important in applications requiring durability and for specialized uses such as acid-base indicators, where their complex structures lead to distinct color changes at different pH levels. nih.gov
Classification and Structural Characteristics of C.I. Direct Red 95 within Direct Dye Subgroups
As established, this compound is most accurately identified in the literature as C.I. Direct Brown 95, which holds the Colour Index number 30145 and CAS Registry Number 16071-86-6. worlddyevariety.comcncolorchem.com It is classified as a polyazo dye, specifically a trisazo dye, meaning its molecular structure incorporates three azo (–N=N–) groups. worlddyevariety.com
The structure of C.I. Direct Brown 95 is complex, featuring a central biphenyl (B1667301) core derived from benzidine, which is a common feature in many early direct dyes. nih.govnih.gov Its synthesis involves multiple diazotization and coupling steps. worlddyevariety.com A key characteristic of C.I. Direct Brown 95 is that it is a metal-complex dye, containing copper chelated within the molecule. nih.govsielc.com This copper complex enhances the dye's properties, such as its light fastness. The molecule also contains multiple functional groups, including hydroxyl (–OH) and sulfonic acid (–SO₃H) groups, which are crucial for its solubility in water and its ability to bind directly to cellulosic fibers. worlddyevariety.comcellulosechemtechnol.ro The presence of sulfonic acid groups, in the form of sodium sulfonate (–SO₃Na), renders the dye anionic, a defining feature of direct dyes that facilitates their affinity for substrates like cotton.
The dye appears as a dark brown or reddish-brown powder and is soluble in water. worlddyevariety.comchemicalbook.com Its complex aromatic structure with extensive conjugation from the three azo groups is responsible for its deep color. worlddyevariety.com
Interactive Table: Chemical Properties of C.I. Direct Brown 95
| Property | Value | Source(s) |
| C.I. Generic Name | C.I. Direct Brown 95 | worlddyevariety.comcncolorchem.com |
| C.I. Number | 30145 | worlddyevariety.comcncolorchem.com |
| CAS Number | 16071-86-6 | worlddyevariety.comcncolorchem.comchemicalbook.com |
| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | nih.govsielc.com |
| Molecular Weight | ~760.1 g/mol | nih.govsielc.com |
| Classification | Trisazo Dye | worlddyevariety.com |
| Physical Form | Dark brown powder | nih.govchemicalbook.com |
| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in acetone. | worlddyevariety.comchemicalbook.com |
Properties
CAS No. |
12217-68-4 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Advanced Synthetic Routes for Azo Chromophore Construction Relevant to Direct Dyes
The synthesis of azo dyes, including complex polyazo structures like C.I. Direct Red 95, fundamentally relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.govuobabylon.edu.iq The versatility of this reaction allows for a wide range of structural variations and color profiles. ekb.eg
Diazotization and Coupling Reaction Optimization
The foundational process for creating the azo linkage is a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com
Diazotization involves the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. chemistrystudent.com A critical parameter in this step is temperature; the reaction is maintained at low temperatures (0–5°C) to prevent the highly unstable diazonium salt from decomposing. ekb.egchemistrystudent.com
Coupling follows immediately, where the electrophilic diazonium salt reacts with a coupling component—an activated aromatic compound such as a phenol (B47542) or an arylamine. jove.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent, unless it is already substituted, in which case ortho-coupling may occur. jove.comwikipedia.org The pH of the reaction medium is a crucial factor for optimization. For phenols, slightly alkaline conditions (pH > 10 is avoided to prevent the formation of unreactive diazohydroxide) are favorable as they promote the formation of the more reactive phenoxide ion. jove.com Conversely, the coupling of amines is optimally carried out in a slightly acidic pH range of 5–7. jove.com
The synthesis of polyazo dyes involves sequential diazotization and coupling steps. For instance, a monoazo dye containing a free amine group can be diazotized again and coupled with another component to extend the chromophoric system. ekb.eg
Phosgenation Techniques for Polyazo Dye Synthesis
Phosgenation is a key technique for constructing certain types of polyazo direct dyes. ekb.egnih.gov This method involves using phosgene (B1210022) (carbonyl dichloride) to link two separate monoazo dye molecules, which may be the same or different, to create a larger, often symmetrical or asymmetrical, polyazo structure. ekb.eg
A notable example involves the use of carbonyl J acid, which is a bifunctional linking substance created by reacting two aminonaphthol units with phosgene. iipseries.org In a synthetic pathway relevant to some direct red dyes, a suitable diazo dye is first produced. For example, 6-amino-3,4′-azodibenzenesulfonic acid can be diazotized and then coupled with N-acetyl J acid. ekb.egnih.gov A subsequent hydrolysis step removes the acetyl group, which is followed by the phosgenation stage to yield the final polyazo dye. ekb.egnih.gov
Strategies for Structural Modification and Derivatization in Direct Dye Chemistry
The modification of direct dyes is undertaken to enhance their properties, such as improving their affinity for certain fibers or altering their color fastness.
One approach involves the chemical modification of the substrate, such as cotton, to improve dyeability. For example, treating cotton fabrics with 2-chloro-2-dimethylaminoethyl hydrochloride introduces cationic sites. arcjournals.org This modification enhances the fabric's affinity for anionic direct dyes, leading to better dye uptake and fixation, even under neutral pH conditions and without the need for salt. arcjournals.orgarcjournals.org
Derivatization of the dye molecule itself is another key strategy. This can involve introducing new functional groups to alter the dye's properties. For example, azo coupling-based derivatization methods have been developed for analytical purposes, where an analyte is reacted with a diazonium salt to create a derivative with enhanced detection sensitivity in techniques like liquid chromatography-tandem mass spectrometry. nih.gov Such derivatization can be achieved by introducing reactive groups like azido, α-iodoacetyl, or ketone functionalities onto the dye scaffold. nih.gov These groups can then be used for further conjugation, for instance, in the creation of fluorescent probes. nih.gov
The introduction of specific substituents can also fine-tune the dye's characteristics. For example, the incorporation of cyano groups into the molecular structure of some dyes has been shown to enhance their photostability. researchgate.net
Environmental Fate and Remediation Technologies for C.i. Direct Red 95
Adsorption Studies for Removal of C.I. Direct Red 95 from Aqueous Systems
Adsorption is a widely studied and applied method for the removal of dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. psu.edupjoes.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of the adsorption process is influenced by several factors, including the physicochemical characteristics of the adsorbent, the concentration of the dye, the pH of the solution, and the temperature. bch.rosapientia.ro
Development and Characterization of Novel Adsorbent Materials
The quest for cost-effective and highly efficient adsorbents has led to the development and investigation of various materials for the removal of this compound. nih.gov These materials range from natural biopolymers and inorganic composites to activated carbons derived from waste products. The development of these novel adsorbents focuses on enhancing properties like surface area, porosity, and the presence of specific functional groups to improve dye-binding capacity. mdpi.comtemple.edu
Chitosan (B1678972), a derivative of chitin, has emerged as a promising biosorbent due to its low cost, biodegradability, and the presence of amino and hydroxyl groups that provide active sites for dye adsorption. cellulosechemtechnol.roscirp.org The effectiveness of chitosan in removing dyes is influenced by its physical form (e.g., flakes, beads, films) and its deacetylation degree, which affects its cationic nature and adsorption properties. mdpi.com
Research has shown that chitosan can effectively adsorb anionic dyes like direct and reactive dyes through electrostatic attraction, particularly in acidic conditions where its amino groups are protonated. scirp.org In a study investigating the adsorption of C.I. Direct Brown 95 (a dye with structural similarities to Direct Red 95) onto chitosan, a retention of 41.84 mg of the dye per gram of chitosan was achieved at 50°C. cellulosechemtechnol.roresearchgate.net The adsorption process was found to be dependent on factors such as pH, initial dye concentration, and contact time. cellulosechemtechnol.ro The unique molecular structure of chitosan, with its high content of functional groups, gives it a strong affinity for many dye classes. cellulosechemtechnol.ro
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Chitosan | C.I. Direct Brown 95 | 41.84 | cellulosechemtechnol.roresearchgate.net |
| Chitosan Flakes | C.I. Direct Brown 95 | 41.84 | researchgate.net |
Inorganic materials, such as metallosilicate beads, have been synthesized and tested for their potential in dye removal. bch.ro These materials can be engineered to have hierarchical porous structures, providing a large surface area for adsorption. bch.roresearchgate.net In one study, macrospheres with a hierarchical porous structure were used as sorbents for the removal of this compound. bch.roresearchgate.net The synthesis of these metallosilicate beads involved a sol-gel method using gelatin as a template and various metal salts. bch.ro
The adsorption capacity of these beads was found to be dependent on the pH of the solution, the adsorbent dosage, and the initial dye concentration. bch.ro The removal efficiency increased with an increase in the adsorbent loading, reaching 74.5% for an initial dye concentration of 20 mg/L with an adsorbent dose of 15 g/L. bch.ro The study indicated that the adsorption mechanism was primarily physical adsorption. bch.ro
Activated carbon is a widely used adsorbent due to its high porosity and large surface area. primescholars.com However, its relatively high cost has prompted research into the development of activated carbons from low-cost agricultural and industrial waste materials. jmaterenvironsci.comscirp.org Various materials such as groundnut shells and periwinkle shells have been explored as precursors for activated carbon production. jmaterenvironsci.comslideshare.net
Studies have shown that activated carbon derived from these waste materials can be effective in removing direct dyes from aqueous solutions. primescholars.comscirp.org The adsorption capacity of activated carbon is influenced by its physicochemical properties, which can be tailored through different activation processes. primescholars.com For instance, chemically modified activated carbon has shown excellent adsorption for various types of dyes. primescholars.com While direct dyes may show less affinity for some activated carbons compared to other dye classes, certain types of activated carbon have demonstrated effective removal of dyes like Direct Congo Red. primescholars.com
Metallosilicate Beads and Inorganic Composites
Adsorption Kinetics and Equilibrium Modeling
Understanding the kinetics of the adsorption process is crucial for designing efficient wastewater treatment systems. bch.ro Adsorption kinetics describes the rate at which the dye is removed from the solution and provides insights into the mechanism of adsorption. bioline.org.br Equilibrium modeling, on the other hand, describes the distribution of the dye between the liquid and solid phases at equilibrium. mdpi.com
To investigate the mechanism of adsorption, kinetic data are often fitted to various models, with the pseudo-first-order and pseudo-second-order models being the most commonly used. jmaterenvironsci.combioline.org.br
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. cellulosechemtechnol.rojmaterenvironsci.com The linear form of the pseudo-first-order equation is given by:
log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t
where:
q_e is the amount of dye adsorbed at equilibrium (mg/g)
q_t is the amount of dye adsorbed at time t (mg/g)
k_1 is the rate constant of the pseudo-first-order model (min⁻¹)
The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. jmaterenvironsci.combioline.org.br The linear form of the pseudo-second-order equation is:
t / q_t = 1 / (k_2 * q_e²) + (1 / q_e) * t
where:
k_2 is the rate constant of the pseudo-second-order model (g/mg·min)
Studies on the adsorption of this compound and similar direct dyes have shown varied results regarding the best-fitting kinetic model. For the adsorption of this compound onto metallosilicate beads, the pseudo-first-order model provided the best correlation with the experimental data, suggesting that the diffusion of the dye from the bulk solution to the adsorbent surface is the rate-determining step. bch.ro In contrast, for the adsorption of C.I. Direct Brown 95 onto chitosan, the pseudo-second-order model showed a better fit, indicating that chemisorption might be the dominant mechanism. cellulosechemtechnol.ro Similarly, studies on other direct dyes using various adsorbents like activated carbon and walnut shells have also reported the pseudo-second-order model to be more suitable. jmaterenvironsci.combioline.org.br
| Adsorbent | Target Dye | Best Fit Kinetic Model | Reference |
| Metallosilicate Beads | This compound | Pseudo-First-Order | bch.ro |
| Chitosan | C.I. Direct Brown 95 | Pseudo-Second-Order | cellulosechemtechnol.ro |
| Walnut Shell | C.I. Acid Red 97 | Pseudo-Second-Order | bioline.org.br |
| Groundnut Shell Activated Carbon | C.I. Direct Red 1 | Pseudo-Second-Order | jmaterenvironsci.com |
Langmuir, Freundlich, and Dubinin-Radushkevich Isotherm Analysis
Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of a dye in solution and the amount of dye adsorbed onto a solid-phase adsorbent at a constant temperature. The analysis of isotherm models provides insight into the adsorption mechanism, surface properties, and affinity of the adsorbent. For this compound, several models have been used to analyze experimental equilibrium data.
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer with no interaction between adsorbed molecules. Studies on the adsorption of this compound onto metallosilicate beads have shown that the experimental data fits the Langmuir model well, suggesting that monolayer adsorption is the dominant mechanism. jwent.net
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. In the case of this compound adsorption on metallosilicates, the Freundlich model provided a less satisfactory fit compared to the Langmuir model. jwent.net
The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption mechanisms based on the calculated mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the process is considered physical adsorption; if E is between 8 and 16 kJ/mol, the mechanism is likely ion exchange; and if E is greater than 16 kJ/mol, chemisorption is indicated. jwent.netresearchgate.net For the adsorption of this compound on metallosilicate beads, the apparent energy of adsorption (E) was calculated to be 2.236 kJ/mol. jwent.net This low value strongly suggests that the interaction between the dye and the adsorbent is governed by physical forces. jwent.net
| Isotherm Model | Key Assumptions | Findings for this compound Adsorption jwent.net |
|---|---|---|
| Langmuir | Monolayer adsorption on a homogeneous surface. | Best fit for experimental data, indicating monolayer adsorption is dominant. |
| Freundlich | Multilayer adsorption on a heterogeneous surface. | Less satisfactory fit compared to Langmuir. |
| Dubinin-Radushkevich | Adsorption on heterogeneous surfaces; used to determine adsorption mechanism (physical vs. chemical). | Good fit; calculated mean free energy (E) of 2.236 kJ/mol indicates physical adsorption. |
Influence of Physicochemical Parameters on Adsorption Efficiency
The efficiency of removing this compound via adsorption is highly dependent on various physicochemical parameters of the aqueous solution.
The pH of the solution is a critical parameter that affects both the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of the anionic dye this compound, studies have shown that dye removal decreases as the pH of the solution increases from 2 to 11. jwent.net At lower pH values, the adsorbent surface becomes more positively charged, which enhances the electrostatic attraction between the surface and the anionic sulfonate groups (-SO₃⁻) of the dye, leading to higher adsorption efficiency. jwent.net As the pH increases, the surface becomes less positive or even negative, causing increased electrostatic repulsion and reduced adsorption. jwent.net
The ionic strength of the wastewater, often influenced by the presence of salts like sodium chloride (NaCl), can also impact adsorption efficiency. For similar direct dyes, such as Direct Red 23 and Direct Brown 95, an increase in NaCl concentration has been observed to decrease the amount of adsorbed dye. cellulosechemtechnol.roarabjchem.org This can be attributed to a screening effect, where the salt ions compete with the dye molecules for adsorption sites, and to a reduction in the electrostatic attraction between the adsorbent and the dye. cellulosechemtechnol.ro However, in some other dye-adsorbent systems, increased ionic strength can promote dye aggregation and enhance adsorption. mdpi.com Specific studies on the effect of ionic strength on this compound adsorption are limited.
The initial concentration of the dye provides the necessary driving force to overcome mass transfer resistance between the aqueous and solid phases. Research on this compound shows that an increase in the initial dye concentration leads to a higher amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). cellulosechemtechnol.ro However, the percentage of dye removal may decrease at higher concentrations as the available adsorption sites become saturated. arabjchem.org
Contact time is the duration for which the adsorbent is in contact with the dye solution. The adsorption of this compound is typically rapid in the initial stages, as abundant vacant sites are available on the adsorbent surface. cellulosechemtechnol.ro This is followed by a slower phase as the remaining sites become more difficult to occupy, eventually reaching equilibrium where the rate of adsorption equals the rate of desorption. bioline.org.br For C.I. Direct Brown 95, a related dye, equilibrium was reached in approximately 80 minutes for lower concentrations. cellulosechemtechnol.ro
Temperature influences the adsorption process by affecting the kinetic energy of the dye molecules, the solubility of the dye, and the nature of the adsorption equilibrium. Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. scirp.org
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable. mdpi.commembranechemicals.com
Enthalpy Change (ΔH°): A negative ΔH° signifies an exothermic process, where adsorption is more favorable at lower temperatures. Conversely, a positive ΔH° indicates an endothermic process, favored by higher temperatures. bioline.org.brjmaterenvironsci.com The magnitude of ΔH° can also suggest whether the adsorption is physical (< 40 kJ/mol) or chemical. mdpi.com
Entropy Change (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-solution interface during adsorption, while a negative value indicates a decrease in randomness. bioline.org.brjmaterenvironsci.com
| Parameter | Effect on this compound Adsorption | General Mechanism |
|---|---|---|
| Solution pH | Adsorption decreases as pH increases. jwent.net | Lower pH protonates adsorbent surface, increasing electrostatic attraction with the anionic dye. jwent.net |
| Ionic Strength (e.g., NaCl) | Data for this compound is limited. For similar dyes, adsorption generally decreases with increasing salt concentration. cellulosechemtechnol.roarabjchem.org | Competition between salt ions and dye molecules for active sites; screening of electrostatic attraction. cellulosechemtechnol.ro |
| Dye Concentration | Adsorption capacity (mg/g) increases with initial concentration. cellulosechemtechnol.ro | Higher concentration gradient provides a greater driving force for mass transfer. arabjchem.org |
| Contact Time | Rapid initial uptake, followed by a slower phase until equilibrium is reached. cellulosechemtechnol.ro | Initial availability of vacant sites leads to fast adsorption, which slows as sites become saturated. bioline.org.br |
| Temperature | Data for this compound is limited. Process can be exothermic or endothermic depending on the system. bioline.org.brjmaterenvironsci.com | Affects dye solubility, molecular kinetic energy, and equilibrium. Determines spontaneity (ΔG°), heat of adsorption (ΔH°), and randomness (ΔS°). scirp.org |
Impact of Dye Concentration and Contact Time
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants, like dyes, into simpler, less harmful compounds. membranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), which has a very high oxidation potential. membranechemicals.com AOPs include a variety of methods such as Fenton and photo-Fenton processes, ozonation, and photocatalysis. mdpi.com
While there is extensive literature on the application of AOPs for dye degradation, specific studies focusing on this compound are scarce. However, research on structurally similar direct azo dyes demonstrates the potential of these technologies. For example, the Fenton process, which uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, has been shown to effectively decolorize aqueous solutions of C.I. Direct Red 81 and C.I. Direct Red 28 with high efficiency. researchgate.netoaji.net Ozonation (O₃), another powerful AOP, has also been successfully applied to the degradation of dyes like C.I. Direct Red 23, where ozone molecules directly attack the chromophoric groups responsible for the color. aip.org These processes can lead to significant color removal and a reduction in chemical oxygen demand (COD), indicating mineralization of the dye molecule. researchgate.net
Photocatalytic Degradation Mechanisms and Applications
Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (such as UV or solar light) to generate reactive oxygen species. mdpi.com A specific application involving this compound demonstrated its photooxidation using TiO₂ supported on glass beads.
The general mechanism of photocatalytic degradation involves several key steps:
Generation of Electron-Hole Pairs: When the semiconductor catalyst absorbs photons with energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band. publisherspanel.com
Formation of Reactive Species: The photogenerated holes are powerful oxidizing agents that can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive species. mdpi.compublisherspanel.com
Degradation of Dye: The highly reactive hydroxyl radicals attack the this compound molecules adsorbed on the catalyst surface. publisherspanel.com This non-selective attack leads to the cleavage of the azo bonds (–N=N–) and the breakdown of the complex aromatic structure of the dye, resulting in decolorization and mineralization into smaller molecules like CO₂, H₂O, and inorganic ions. mdpi.com
The efficiency of photocatalytic degradation is influenced by factors such as the pH of the solution, the initial dye concentration, and the catalyst dosage. jwent.netnih.gov For anionic dyes like this compound, acidic conditions (pH < 6) are often favorable as they promote the adsorption of the negatively charged dye onto the positively charged catalyst surface, enhancing the degradation rate. jwent.netnih.gov Increasing the initial dye concentration can decrease the degradation efficiency because more dye molecules compete for the limited active sites and the penetration of light through the solution is reduced. nih.gov
Catalyst Design and Immobilization Techniques (e.g., TiO₂, SrTiO₃/CeO₂)
The efficacy of photocatalytic degradation, a prominent AOP, heavily relies on the design of the semiconductor catalyst. Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. iwaponline.comnih.gov However, research continually explores new catalyst formulations to enhance performance.
For instance, a SrTiO₃/CeO₂ composite catalyst has demonstrated significantly higher photocatalytic activity for the decolorization of C.I. Direct Red 23 compared to pure SrTiO₃ under UV irradiation. nih.gov The enhanced activity of the composite material suggests a synergistic effect between the components, improving the generation of oxidative species. nih.gov The use of nanocomposites, such as TiO₂/SrTiO₃, has also shown promising results in the degradation of azo dyes. iwaponline.com
Immobilizing catalysts on substrates like glass beads is another important technique. This approach helps in preventing the agglomeration of catalyst nanoparticles and facilitates their recovery and reuse, which is a challenge in slurry-type photoreactors. capes.gov.br
Optimization of Photodegradation Parameters (e.g., pH, catalyst dose, irradiation intensity)
The efficiency of photocatalytic degradation is influenced by several operational parameters. Optimizing these factors is crucial for maximizing dye removal.
pH: The pH of the solution can affect the surface charge of the catalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For the photocatalytic degradation of C.I. Direct Red 23 using a SrTiO₃/CeO₂ composite, the optimal pH was found to be 12.0. nih.gov In contrast, studies on other dyes like C.I. Reactive Black 5 using TiO₂ showed higher degradation in acidic media (pH 2 to 4). nih.gov
Catalyst Dose: The concentration of the photocatalyst is a critical parameter. An increase in catalyst dosage generally leads to a higher rate of degradation up to a certain point, beyond which the efficiency may decrease due to light scattering and screening effects. For C.I. Direct Red 23, the optimal catalyst dose for the SrTiO₃/CeO₂ composite was determined to be 1.5 g/L. nih.gov
Irradiation Intensity: Higher light intensity generally results in a faster degradation rate as it increases the rate of electron-hole pair generation on the catalyst surface. Research on C.I. Direct Red 23 showed a significant positive correlation between light intensity and decolorization efficiency. nih.gov
Initial Dye Concentration: The rate of photodegradation tends to decrease as the initial concentration of the dye increases. This is because more dye molecules are adsorbed on the catalyst surface, which reduces the number of active sites available for the generation of hydroxyl radicals. nih.govnih.gov
| Parameter | Optimal Condition (for C.I. Direct Red 23) | Reference |
|---|---|---|
| Catalyst | SrTiO₃/CeO₂ composite | nih.gov |
| Catalyst Dose | 1.5 g/L | nih.gov |
| pH | 12.0 | nih.gov |
| Irradiation | 250 W mercury lamp | nih.gov |
| Initial Dye Concentration | 100 mg/L | nih.gov |
| Decolorization Time | 60 minutes for complete decolorization | nih.gov |
| COD Reduction | 69% after 240 minutes | nih.gov |
Identification of Degradation Intermediates and Pathways
Understanding the degradation pathway and identifying the intermediate products is essential to ensure the complete mineralization of the parent dye and to avoid the formation of more toxic byproducts. During the photocatalytic degradation of C.I. Direct Red 23, the cleavage of the azo bonds is a primary step, leading to the formation of smaller aromatic compounds. nih.gov A tentative degradation pathway based on the sensitization mechanism of photocatalysis has been proposed for C.I. Direct Red 23. nih.gov In the combined ozonation and sonolysis of C.I. Direct Red 23, intermediates such as naphthalene-2-sulfonic acid, 1-naphthol, urea, and acetamide (B32628) were identified. researchgate.netnih.gov Further degradation leads to the formation of smaller organic acids like formic, acetic, and oxalic acids, as well as inorganic ions such as nitrate (B79036) and sulfate (B86663), indicating the breakdown of the complex dye structure. researchgate.netnih.gov
Ozonation and Sonolysis for this compound Decolorization
Ozonation and sonolysis are other effective AOPs for treating dye-containing wastewater. Ozone is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at higher pH values. pjoes.com Sonolysis, the application of ultrasound, induces acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals from water molecules. researchgate.net
A study on C.I. Direct Red 23 demonstrated that a combination of ozonation and sonolysis is highly effective for color removal. nih.gov The decolorization followed pseudo-first-order kinetics. The optimal pH for the combined process was found to be 8.0. nih.gov It was also observed that the effect of the ozone dose on dye decolorization was significantly greater than that of the sonolysis density, highlighting ozone's primary role in the degradation process. nih.gov
Combined and Hybrid Treatment Systems for Enhanced Dye Removal
Combining different treatment technologies can lead to synergistic effects, resulting in higher removal efficiency and more complete mineralization of dyes. These hybrid systems can overcome the limitations of individual processes. iwaponline.com
The combination of ozonation and sonolysis for the degradation of C.I. Direct Red 23 is a prime example of a hybrid system where the synergistic effect enhances decolorization. nih.gov Another approach is the use of a persulfate (PS) activated with zero-valent iron (Fe⁰) system. This PS/Fe⁰ process was effective in decolorizing Sirius Red F3B (Direct Red 80), achieving 95% color removal within 10 minutes. researchgate.net The study identified a two-stage oxidation process involving a slow heterogeneous reaction on the iron surface followed by a fast homogeneous reaction in the solution. researchgate.net
Hybrid systems can also integrate AOPs with conventional biological treatments. For instance, an AOP can be used as a pre-treatment to break down the complex dye structure into more biodegradable compounds, which are then treated by a subsequent biological process.
Bioremediation and Enzymatic Degradation of this compound
Bioremediation utilizes microorganisms like bacteria and fungi, or their enzymes, to break down pollutants. It is considered an eco-friendly and cost-effective alternative to physicochemical methods. mdpi.com
Fungi, particularly from the Aspergillus genus, have shown high efficiency in degrading direct dyes. In one study, Aspergillus candidus was able to degrade 95% of Direct Red 80 after 10 days. potopk.com.pl The degradation is attributed to enzymes produced by the fungi. potopk.com.pl Laccase, an enzyme from the fungus Lentinus crinitus, has also been used for the biodegradation of C.I. Direct Red 28 (Congo Red), leading to byproducts with low ecotoxicity. researchgate.net
Microbial Degradation Pathways and Metabolite Characterization
The microbial degradation of azo dyes typically starts with the reductive cleavage of the azo bond (–N=N–) under anaerobic or microaerophilic conditions by enzymes called azoreductases. nih.gov This initial step results in the decolorization of the dye and the formation of aromatic amines, which may be toxic. nih.gov These amines are then further degraded, often under aerobic conditions, into less harmful compounds.
For Direct Red 81, studies with bacterial mixed cultures have shown that degradation proceeds through the action of azoreductase, leading to the formation of various metabolites. nih.gov The analysis of these metabolites helps in elucidating the degradation pathway. The ultimate goal is the complete mineralization of the dye into CO₂, H₂O, and inorganic ions. Toxicity assessments of the final effluent are crucial to ensure that the degradation process has effectively detoxified the wastewater. nih.gov
| Dye | Microorganism/Enzyme | Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Direct Red 80 | Aspergillus candidus | 95% degradation in 10 days | Fungal bioremediation is effective for direct dyes. | potopk.com.pl |
| Direct Red 81 | Bacterial mixed cultures | >70% decolorization of 600 mg/L dye in 24h | Cultures were tolerant to high dye concentrations, temperature, pH, and salinity. Azoreductase was the key enzyme. | nih.gov |
| C.I. Direct Red 28 | Lentinus crinitus Laccase | Effective degradation | Enzymatic degradation led to byproducts with low ecotoxicity. | researchgate.net |
Enzymatic Decolorization and Biotransformation Studies
The enzymatic treatment of textile effluents offers a promising and environmentally compatible alternative to conventional chemical and physical methods. For azo dyes like this compound, the primary focus of enzymatic action is the cleavage of the chromophoric azo bonds (–N=N–), which is responsible for the dye's color. This process, known as decolorization, is often the initial and most critical step in the dye's complete biodegradation. The biotransformation of these complex molecules into simpler, less toxic, or colorless compounds is typically accomplished by oxidoreductive enzymes produced by a variety of microorganisms. envirobiotechjournals.com
Key enzymes implicated in the degradation of azo dyes include azoreductases, laccases, and various peroxidases. bhu.ac.intandfonline.com Azoreductases, found in many bacteria, catalyze the reductive cleavage of azo linkages, often under anaerobic conditions, breaking the dye molecule into aromatic amines. bhu.ac.innih.gov These amines, while colorless, can sometimes be more toxic than the parent dye and require further aerobic degradation. sci-hub.se Ligninolytic enzymes, such as laccases and manganese peroxidases (MnP), primarily produced by white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, employ an oxidative mechanism. jmb.or.kr These enzymes have a broad substrate specificity, allowing them to degrade a wide variety of structurally diverse dyes. jmb.or.krfrontiersin.org
Research on the enzymatic degradation of direct dyes has provided significant insights. For instance, studies on Direct Red 81, a diazo dye structurally related to this compound, have shown that a consortium of Providencia rettgeri strain HSL1 and Pseudomonas sp. SUK1 can achieve 99% decolorization. bhu.ac.in The enzymatic assays in these studies revealed significant induction of azoreductase and other oxidoreductive enzymes, confirming their role in the biotransformation process. nih.gov Similarly, the fungus Aspergillus niger has been shown to effectively decolorize direct dyes through the action of enzymes like laccase and manganese peroxidase. nih.gov The biodegradation of Direct Red 81 by mixed bacterial cultures demonstrated significant azoreductase activity, which was primarily responsible for the initial decolorization, followed by the action of laccase and lignin (B12514952) peroxidase. nih.gov
The biotransformation pathway often involves the initial breakdown of the large dye molecule into smaller intermediates. For example, the degradation of Direct Red 81 was found to proceed through the reduction of the azo bonds, leading to the formation of aromatic amines, which were then further mineralized. nih.gov
Table 1: Research Findings on Enzymatic Decolorization of Direct Red Dyes
| Microorganism/Enzyme | Dye | Key Enzymes Involved | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Bacterial Consortium (Providencia rettgeri & Pseudomonas sp.) | Direct Red 81 | Azoreductase, Laccase, NADH-DCIP Reductase | 99% | bhu.ac.in |
| Mixed Bacterial Cultures (including Pseudochrobactrum) | Direct Red 81 | Azoreductase, Laccase, Lignin Peroxidase | Significant decolorization | nih.gov |
| Aspergillus clavatus (Fungus) | Direct Red 81 | Not specified, likely oxidoreductases | 95% (free cells) | ijcmas.com |
| Laccase (from Cyathus bulleri) | Acid Red 27 (Azo Dye) | Laccase | 90-95% | nih.gov |
| Aspergillus niger | Congo Red (Direct Red 28) | Lignin Peroxidase, Manganese Peroxidase | 97% | nih.gov |
Immobilization Techniques for Microbial and Enzymatic Bioremediation
While free enzymes and microbial cells are effective in dye degradation, their application in large-scale industrial wastewater treatment is often hampered by issues such as low stability, difficulty in recovery and reuse, and high costs. nih.govrsc.org Immobilization technology provides a robust solution to these challenges by confining the biocatalyst (enzyme or whole cell) to a solid support matrix. frontiersin.orgresearchgate.net This technique not only facilitates easy separation of the biocatalyst from the reaction mixture but also enhances its stability against harsh environmental conditions like fluctuations in pH and temperature, and improves reusability, making the process more economically viable. frontiersin.orgnih.gov
A variety of immobilization methods are employed, which can be broadly categorized into physical methods (adsorption, entrapment) and chemical methods (covalent bonding). ijcmas.comresearchgate.net
Adsorption: This method relies on weak physical interactions (e.g., van der Waals forces, hydrogen bonds) between the biocatalyst and the surface of the support material. It is a simple and cost-effective technique, but enzyme leakage can be a drawback. ijcmas.com
Entrapment: In this method, the biocatalyst is physically confined within the porous network of a polymer matrix, such as calcium alginate, polyvinyl alcohol (PVA), or polyacrylamide gel. nih.govajol.info This method effectively prevents the leakage of the biocatalyst while allowing the diffusion of substrate and product.
Covalent Bonding: This technique involves the formation of strong covalent bonds between the enzyme and a functionalized support carrier. This method provides the most stable immobilization with minimal enzyme leaching, often resulting in enhanced thermal and operational stability. frontiersin.orgnih.gov
Various materials have been explored as supports for immobilization. Natural polymers like alginate and chitosan are popular due to their biocompatibility and low cost. researchgate.net Synthetic polymers such as PVA offer high mechanical strength. nih.gov More recently, advanced materials like nanoparticles (e.g., magnetic nanoparticles, zeolite nanocomposites) have been used as supports, offering high surface area and improved catalytic efficiency. nih.govmdpi.com
Studies on the degradation of direct dyes using immobilized systems have shown significant success. For instance, laccase immobilized on crosslinked graphene oxide-zeolite nanocomposites demonstrated high efficiency and stability in degrading Direct Red 23, retaining 84% of its activity at 80°C. frontiersin.orgnih.gov In another study, cells of Bacillus pumilus immobilized on kaolin (B608303) showed a 71% decolorization of Direct Red 81, a significant improvement over its free cells (17%). ijcmas.com Similarly, laccase from Cyathus bulleri entrapped in PVA-nitrate beads was used in a packed bed bioreactor, achieving nearly 90% decolorization of a simulated dye effluent for up to five days of continuous operation. nih.gov These findings underscore the potential of immobilized systems for the continuous and efficient treatment of dye-laden wastewater.
Table 2: Immobilization Techniques for Bioremediation of Direct Dyes
| Biocatalyst | Dye | Immobilization Method | Support Material | Key Findings | Reference |
|---|---|---|---|---|---|
| Laccase | Direct Red 23 | Covalent Bonding | Graphene oxide-zeolite nanocomposites | Retained 84% activity at 80°C; enhanced thermal stability. | frontiersin.orgnih.gov |
| Laccase | Direct Red 23 | Amino functionalization/Cross-linking | Magnetic (Fe₃O₄ and CuFe₂O₄) nanoparticles | Up to 89% degradation; good reusability for over 5 cycles. | mdpi.com |
| Bacillus pumilus (cells) | Direct Red 81 | Adsorption | Kaolin | 71% decolorization by immobilized cells vs. 17% by free cells. | ijcmas.com |
| Aspergillus clavatus (cells) | Direct Red 81 | Adsorption | Activated Charcoal | 74% decolorization by immobilized cells. | ijcmas.com |
| Laccase (from Cyathus bulleri) | Acid Red 27 | Entrapment | Polyvinyl Alcohol (PVA)-nitrate beads | ~90% decolorization in continuous reactor for 5 days. | nih.gov |
| Pseudomonas sp. (cells) | Direct Orange 31 | Entrapment | Agar | Immobilized cells showed higher degradation in repeated cycles. | ajol.info |
Analytical Chemistry and Spectroscopic Characterization of C.i. Direct Red 95 and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to dye analysis, allowing for the separation of complex mixtures and the quantification of individual components. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely utilized.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and determination of dyes due to its high resolution and sensitivity. For direct dyes, which are often based on benzidine (B372746) and its derivatives, specific HPLC methods have been developed. NIOSH Method 5013, for instance, outlines the determination of benzidine-based dyes by collecting samples on a polytetrafluoroethylene (PTFE) filter, followed by desorption with water and analysis using HPLC with UV detection. While this method is designed to measure the free aromatic amine (like benzidine) after reduction of the dye, it is indicative of the presence of the parent dye.
The separation is typically achieved using reverse-phase (RP) columns. For example, a method for the related C.I. Direct Brown 95 uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. A similar approach would be applicable for the analysis of C.I. Direct Red 95. In the analysis of another direct dye, C.I. Direct Red 81, HPLC has been effectively used with a mobile phase of acetonitrile and water (60:40, v/v) containing a cationic surfactant, cetyltrimethylammonium bromide (CTAB), to facilitate separation, with detection at 510 nm.
Table 1: Example HPLC Conditions for Analysis of Direct Dyes
| Parameter | Condition for C.I. Direct Red 81 | Condition for C.I. Direct Brown 95 |
|---|---|---|
| Column | Not specified | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.45 M CTAB | Acetonitrile (MeCN), water, and phosphoric acid |
| Flow Rate | 0.5 mL/min | Not specified |
| Detection | UV-Vis at 510 nm | UV, MS-compatible with formic acid |
| Temperature | 25 ± 2°C | Ambient |
This table presents data for dyes structurally related to this compound to illustrate typical HPLC parameters.
Thin-Layer Chromatography (TLC) is a cost-effective and rapid analytical tool for the separation and identification of dyes, particularly in forensic science. It provides valuable information on the number of components in a mixture, their colors, and their relative retention, which is characterized by the retardation factor (Rf). For direct dyes, silica (B1680970) gel plates are commonly used as the stationary phase.
While specific TLC systems for this compound are not widely documented, methods for similar dyes are instructive. For instance, in the analysis of C.I. Direct Brown 95, several eluent systems have been studied, with successful separations achieved using mixtures like 6:9:5 n-butyl acetate (B1210297):pyridine:water and 4:2:1:3 n-propanol:isobutanol:ethyl acetate:water. Such solvent systems are designed to distinguish the main dye from impurities or other dyes in a mixture. The development of standardized TLC methods is crucial for creating reproducible reference data that can be shared between laboratories for dye identification.
High-Performance Liquid Chromatography (HPLC) Applications
Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopy is indispensable for elucidating the chemical structure of dyes, monitoring their reactions, and studying their physicochemical properties in various environments.
UV-Visible spectroscopy is a primary tool for characterizing dyes, as the color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum. The absorption is due to electronic transitions (typically π → π*) in the conjugated systems of the chromophores, such as the azo (-N=N-) groups and aromatic rings present in direct dyes. The spectrum of a dye solution, a plot of absorbance versus wavelength, reveals the maximum absorption wavelength (λmax), which is a characteristic feature of the molecule.
For the related dye C.I. Direct Red 81, the UV-Vis spectrum in water shows a maximal absorbance (λmax) at approximately 510 nm. This peak's position and intensity can be influenced by factors such as pH, solvent polarity, and dye concentration. For instance, a bathochromic (red) shift to 517.5 nm is observed for Direct Red 81 at a highly alkaline pH of 12.3, indicating a change in the electronic structure of the dye molecule. Such shifts can be used to study dye ionization and aggregation phenomena in solution. The formation of dye-metal complexes also leads to distinct changes in the UV-Vis spectrum, such as the red shift and hypochromic effect observed when Direct Red 81 coordinates with a copper-phenanthroline complex.
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. It is a powerful technique for monitoring the structural changes that occur during the chemical or biological degradation of dyes. In the context of azo dyes like this compound, FTIR is used to track the cleavage of the critical azo linkage.
Studies on the degradation of C.I. Direct Red 81 show characteristic peaks in the IR spectrum of the pure dye. These include the –N=N– stretching of the azo group between 1500 and 1600 cm⁻¹, –C=N– stretching and –NH bending of secondary aromatic amines around 1656 cm⁻¹, and peaks for aromatic rings and sulfonate (–SO₃) groups. During degradation, the disappearance or reduction in the intensity of the azo peak and the appearance of new bands, such as those corresponding to N-H stretching in newly formed aromatic amines (e.g., around 3328-3381 cm⁻¹), confirm the breakdown of the original dye structure.
Table 2: Characteristic FTIR Peaks in the Analysis of Direct Red 81 Degradation
| Wavenumber (cm⁻¹) | Assignment | Observation during Degradation |
|---|---|---|
| 1500-1600 | –N=N– (Azo group) stretching | Peak intensity decreases or disappears, indicating azo bond cleavage. |
| 1656 | –C=N– stretching and –NH bending | Peak may shift or disappear as the dye structure is altered. |
| 1387 | Meta-substituted –SO₃ group | Peak intensity may change, indicating modification of the sulfonate group. |
| 849, 714, 701 | Aromatic ring vibrations | Peaks change, reflecting the breakdown of the aromatic backbone. |
This table shows representative data for C.I. Direct Red 81, a diazo dye, which is analogous to this compound.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. It is particularly valuable for studying the interactions between dyes and paramagnetic metal ions, providing insight into the structure and bonding of the resulting metal-dye complexes.
Raman Spectroscopy for Dye Characterization and Identification
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, offering a structural fingerprint for identification purposes. nih.gov In the analysis of textile dyes, Raman spectroscopy is particularly valuable because it can often be performed directly on a single fiber with minimal sample preparation. researchgate.net The technique involves irradiating a sample with a monochromatic laser source; the subsequent inelastically scattered light reveals shifts in frequency that correspond to the specific vibrational modes of the molecules present. nih.gov
The analysis of colored organic materials like this compound by Raman spectroscopy can be challenging due to strong fluorescence interference, which can overwhelm the weaker Raman signal. researchgate.netrsc.org This is a common issue with many dye molecules when using visible laser excitation. morana-rtd.com To mitigate this, researchers often employ different laser excitation wavelengths, such as near-infrared (NIR) lasers (e.g., 785 nm, 830 nm, or 1064 nm), which possess lower energy and are less likely to induce electronic transitions that cause fluorescence. researchgate.netmorana-rtd.com The selection of an appropriate laser is crucial; studies on various red dyes have shown that blue (488 nm) and green (532 nm) lasers can sometimes provide the best quality spectra, while red lasers (633 nm) may yield poor results for red-colored samples. researchgate.net
While Raman spectroscopy, often coupled with techniques like Thin-Layer Chromatography (TLC), has been successfully used to classify and identify numerous dyes in forensic and industrial applications, specific Raman spectral data for this compound is not extensively detailed in publicly available research. ojp.gov However, the general methodology applied to other azo dyes provides a clear framework. For instance, the Raman spectra of azo dyes would be expected to show characteristic bands corresponding to C=C and N=N stretching modes within their aromatic structures. Analysis of similar red reactive dyes has highlighted signals in the 1200–1700 cm⁻¹ region as being particularly informative, containing contributions from C=C, C=O, and C=N stretching modes attributable to the dye molecules. sci-hub.se For definitive characterization of this compound, a reference spectrum would be recorded from a pure standard and compared against the spectrum obtained from an unknown sample.
Mass Spectrometry for Degradation Product Identification
Mass spectrometry (MS) is an essential analytical tool for identifying the products formed during the degradation of complex organic molecules like this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, allowing for the elucidation of their chemical structures. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures resulting from degradation processes. mdpi.comkennesaw.edu
This compound is a benzidine-based azo dye. nih.govosha.govcdc.gov A primary degradation pathway for such dyes, particularly under reductive conditions like those found in anaerobic environments or through metabolism by certain microorganisms and in humans, is the cleavage of the azo bonds (–N=N–). cdc.gov This process, known as azoreduction, releases the aromatic amines from which the dye was synthesized. For benzidine-based dyes, this results in the formation of benzidine, a known human carcinogen. nih.govosha.gov
Studies on the environmental fate of this compound (also referred to as C.I. Direct Brown 95) have investigated its degradation under various conditions. In one study focused on photodegradation, solutions of the dye were exposed to light to simulate environmental breakdown. epa.gov However, subsequent analysis by GC-MS failed to detect any volatile degradation products. epa.gov The researchers concluded that under the tested photodegradation conditions, low-molecular-weight products were likely destroyed or volatilized during the experiment, while any high-molecular-weight products had insufficient vapor pressure to be analyzed by GC-MS. epa.gov
In contrast, studies on other direct azo dyes have successfully identified degradation products using MS techniques. For example, the degradation of C.I. Direct Blue 15 via iron-carbon micro-electrolysis resulted in the cleavage of its azo bonds, producing intermediates such as 3,3′-dimethylbenzidine and 1-amino-8-naphthol, which were identified by GC-MS. mdpi.com This highlights the capability of the technique to elucidate degradation pathways, even if specific product data for this compound remains elusive under certain conditions.
Electrophoretic Methods in Direct Dye Analysis
Electrophoretic methods, particularly Capillary Electrophoresis (CE) and its variant Capillary Zone Electrophoresis (CZE), are highly effective for the analysis and separation of ionic species like direct dyes. kennesaw.edumdpi.com Direct dyes, including this compound, are typically anionic due to the presence of sulfonate (–SO₃⁻) groups in their structure, making them well-suited for CZE analysis. mdpi.com This technique separates molecules based on their charge-to-mass ratio as they move through a capillary filled with an electrolyte under the influence of an electric field. sci-hub.se
A significant advantage of CE is its high separation efficiency and the small sample volumes required, which is ideal for forensic analysis where sample size may be minimal. researchgate.net Research has demonstrated successful methods for separating mixtures of direct dyes extracted from cellulosic fibers like cotton. kennesaw.edu One well-established method employs a specific background electrolyte (BGE) and set of instrumental conditions that have proven effective for a diverse range of direct dyes. kennesaw.edumdpi.com Although a specific electropherogram for this compound is not presented in these studies, the described method is applicable to this and other anionic direct dyes.
The key parameters for the CZE analysis of direct dyes are detailed in the table below.
Table 1: Instrumental Conditions for Capillary Zone Electrophoresis of Direct Dyes
| Parameter | Setting/Composition | Source(s) |
|---|---|---|
| Background Electrolyte (BGE) | 5 mM ammonium (B1175870) acetate in acetonitrile:water (40:60, v/v) | kennesaw.edumdpi.comresearchgate.net |
| pH of BGE | 9.3 | kennesaw.edumdpi.comresearchgate.net |
| Separation Voltage | 20 kV | kennesaw.edu |
| Capillary Temperature | 25°C | kennesaw.edu |
| Injection Method | Hydrodynamic (50 mbar for 2 s) | kennesaw.edu |
| Detection | UV-Vis Diode Array (monitoring 190-600 nm) | kennesaw.edu |
Using these conditions, a mixture of seven different direct dyes was successfully separated, demonstrating the method's utility for resolving complex dye mixtures. kennesaw.edu The anionic dyes migrate toward the anode, but the electroosmotic flow (EOF) toward the cathode is typically stronger, resulting in the detection of all species at the cathode end of the capillary. The separation is based on the differences in their electrophoretic mobilities. mdpi.com
Table 2: List of Compound Names
| Compound Name | C.I. Name |
|---|---|
| Benzidine | - |
| 3,3′-dimethylbenzidine | - |
| 1-amino-8-naphthol | - |
| This compound | This compound |
| C.I. Direct Brown 95 | C.I. Direct Brown 95 |
Chemical Behavior and Interactions of C.i. Direct Red 95
Aggregation Phenomena in Aqueous Solutions
The aggregation of dye molecules in solution is a common phenomenon for direct dyes, driven by intermolecular forces such as van der Waals interactions between the aromatic structures. primescholars.com This self-association is influenced by various factors and can be analyzed through spectrometric techniques. primescholars.comresearchgate.net
The propensity of direct dyes to aggregate is significantly affected by their concentration in aqueous solutions. whiterose.ac.uk As the concentration of the dye increases, the molecules are in closer proximity, which encourages the formation of dimers and higher-order aggregates. primescholars.comresearchgate.net This process is a consequence of the structural features of the dye molecules, particularly the presence of large, planar aromatic ring systems. whiterose.ac.uk Shifts in the absorption spectra of dye solutions with increasing concentration are indicative of this aggregate formation. researchgate.net
The pH of the solution also plays a critical role in the aggregation behavior. researchgate.net Variations in pH can alter the charge distribution on the dye molecule, particularly on auxochromic groups like sulfonic acid (-SO₃H) or hydroxyl (-OH) groups. nih.govthescipub.com Changes in the ionization state of these groups can modify the electrostatic repulsion between dye molecules, thereby influencing their tendency to aggregate. nih.gov For many direct dyes, changes in the spectral maximum are observed with pH variation, confirming the impact on aggregation. researchgate.net The presence of electrolytes, such as sodium chloride, also strongly promotes aggregation by reducing the solubility of the dye and shielding the repulsive charges of the sulfonate groups. whiterose.ac.ukresearchgate.net
Table 1: Factors Influencing Aggregation of Direct Dyes
| Factor | Influence on Aggregation | Rationale |
|---|---|---|
| Dye Concentration | Increases with higher concentration researchgate.net | Greater proximity of molecules enhances intermolecular attractive forces. primescholars.com |
| pH | Varies; affects molecular charge researchgate.netnih.gov | Alters ionization of functional groups, modifying electrostatic interactions between molecules. thescipub.com |
| Electrolytes (e.g., NaCl) | Increases with higher salt concentration whiterose.ac.uk | Shields repulsive charges on sulfonate groups, reducing solubility and promoting association. researchgate.net |
| Temperature | Decreases with higher temperature primescholars.com | Increased kinetic energy overcomes the weak intermolecular forces responsible for aggregation. |
This table provides an interactive summary of the key factors that govern the aggregation of direct dyes in aqueous solutions.
UV-Visible absorption spectroscopy is a primary and highly suitable method for investigating the aggregation of dyes. primescholars.com The formation of aggregates leads to changes in the electronic environment of the chromophores, which in turn causes shifts in the absorption spectrum. researchgate.net Typically, the formation of H-aggregates (face-to-face stacking) results in a hypsochromic shift (blue shift) to shorter wavelengths, while J-aggregates (end-to-end arrangement) cause a bathochromic shift (red shift) to longer wavelengths.
The deviation from the Beer-Lambert law, which predicts a linear relationship between absorbance and concentration, is a clear indication of dye aggregation. researchgate.net By analyzing these spectral changes, it is possible to study the monomer-dimer equilibrium in dilute solutions. primescholars.com Mathematical processing of the absorption spectrum data, for instance, can be used to confirm the number of chemical species present in an aggregate. researchgate.net
Influence of Dye Concentration and pH on Aggregate Formation
Complexation Reactions with Metal Ions and Ligands
C.I. Direct Red 95 is classified as a pre-metallised dye, meaning it incorporates a metal ion—in this case, copper(II)—into its structure during synthesis. iarc.fr This coordination chemistry is fundamental to its properties.
A ligand exchange, or substitution, reaction involves the replacement of one or more ligands in a coordination complex with different ones. chemguide.co.uksavemyexams.com In the context of this compound, the copper(II) center can potentially participate in such reactions. While the primary dye ligand is strongly bound, other, more labile ligands that may be occupying remaining coordination sites on the copper ion can be displaced. bibliotekanauki.pl
For example, if a solution contains other potential ligands (Lewis bases), these can compete for coordination sites on the copper atom. chemguide.co.uk The addition of a high concentration of certain ions, like chloride ions, can lead to the substitution of existing ligands (such as water molecules) in a metal complex. science-revision.co.uk Such reactions are often reversible and can result in observable changes in the color and geometry of the complex. savemyexams.comscience-revision.co.uk The stability of the resulting complex determines the position of the equilibrium. savemyexams.com A study on the similar C.I. Direct Red 81 dye showed that external chelating agents like 1,10-phenanthroline (B135089) can coordinate to the dye molecule, likely via the copper atom, demonstrating the potential for ligand interaction and exchange. mdpi.com
Table 2: Example of a Ligand Exchange Reaction
| Reactant Complex | Added Ligand | Product Complex | Observation |
|---|
This interactive table illustrates a classic example of a ligand exchange reaction involving a copper(II) complex, showing changes in color, ligands, and coordination number.
Coordination Chemistry of this compound with Metal Centers
Oxidation-Reduction Chemistry of Azo Chromophores
The defining feature of an azo dye is the presence of one or more azo groups (–N=N–), which act as the primary chromophore. This group is susceptible to both oxidation and reduction reactions, which typically leads to the cleavage of the N=N double bond and a loss of color. peacta.org
The reduction of the azo bond is a well-documented process, particularly under anaerobic conditions. This reductive cleavage breaks the molecule into corresponding aromatic amines. mdpi.com The process can be facilitated biologically by enzymes such as azoreductases or chemically by reducing agents. mdpi.com
Conversely, the azo group can be oxidized. acs.org Strong oxidizing agents or electrochemical oxidation can attack the electron-rich azo linkage, leading to its destruction and the decolorization of the dye. peacta.orgredalyc.org Studies have shown that both direct oxidation by molecules like ozone (O₃) and indirect oxidation via highly reactive species like hydroxyl radicals (HO•) are effective in attacking the chromophore centers of azo dyes. redalyc.org The susceptibility of the azo bond to both oxidation and reduction is a key aspect of the dye's chemical reactivity and its degradation pathways.
Theoretical and Computational Chemistry Applied to C.i. Direct Red 95
Molecular Modeling of Dye Aggregation and Intermolecular Interactions
The tendency of direct dyes to self-associate, or aggregate, in aqueous solutions is a critical factor influencing their dyeing properties, solubility, and color fastness. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study the dynamics and thermodynamics of this aggregation process.
MD simulations can track the movement of individual dye and solvent molecules over time, revealing the preferred orientations and driving forces for aggregation. researchgate.netresearchgate.net For large, planar molecules like C.I. Direct Red 95, aggregation is primarily driven by a combination of noncovalent interactions. These simulations often show that dye molecules tend to stack in a parallel or anti-parallel fashion to maximize favorable interactions and minimize unfavorable contact with water. tandfonline.com The main intermolecular forces governing the aggregation of direct dyes are a complex interplay of several factors. mdpi.com
Key intermolecular interactions identified through molecular modeling include:
π-π Stacking: The extensive aromatic systems in the this compound molecule lead to strong, attractive π-π stacking interactions between the planar backbones of adjacent dye molecules. This is a major driving force for aggregation.
Hydrophobic Interactions: The large, nonpolar aromatic regions of the dye molecule are hydrophobic. In an aqueous environment, these regions tend to cluster together to minimize their exposure to water, a phenomenon that strongly promotes aggregation. mdpi.com
Electrostatic Interactions: The negatively charged sulfonate (-SO₃⁻) groups on the dye are crucial for its water solubility. However, they also introduce repulsive electrostatic forces between dye anions. Aggregation must overcome this repulsion, which is often screened by the presence of electrolytes (salts) in the solution. Computational models can quantify the balance between these attractive and repulsive forces. acs.org
Molecular dynamics simulations allow researchers to calculate key parameters like the potential energy of interaction, radial distribution functions to show the probability of finding molecules at certain distances, and the solvent-accessible surface area (SASA) to quantify the extent of aggregation. tandfonline.commdpi.com These studies help explain how factors like concentration, temperature, and the presence of salts affect the size and geometry of dye aggregates. researchgate.net
Table 1: Key Intermolecular Interactions in this compound Aggregation
| Interaction Type | Description | Role in Aggregation |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Primary driving force for stacking of planar dye molecules. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes to the overall cohesive energy of the aggregate. |
| Hydrophobic Interactions | The tendency of nonpolar surfaces to associate in an aqueous solution. | Drives the aromatic parts of the dye to cluster together, away from water. |
| Electrostatic Interactions | Repulsive forces between the negatively charged sulfonate groups. | An energy barrier to aggregation, which is overcome by other forces. |
| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom (O, N). | Can provide secondary stabilization within the aggregate structure. |
Computational Studies of Reaction Mechanisms in Degradation Processes
Computational chemistry, especially methods based on Density Functional Theory (DFT), is instrumental in elucidating the complex reaction mechanisms involved in the degradation of azo dyes like this compound. nih.gov Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals (•OH), are common for treating dye-containing wastewater. DFT calculations can model the interaction of these radicals with the dye molecule to predict the most likely pathways for its breakdown. acs.org
The typical computational approach involves:
Reactant and Radical Modeling: The ground state electronic structure of the this compound molecule and the attacking radical (e.g., •OH) are optimized to find their most stable geometries and energy levels.
Reaction Site Identification: The electronic properties of the dye molecule, such as electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), are analyzed to identify the most reactive sites. For azo dyes, the azo linkage (-N=N-) is often a primary target for oxidative attack. researchgate.net
Transition State Searching: The energy profile of the reaction pathway is calculated. This involves locating the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and thus the kinetic feasibility of a particular degradation step. nih.gov
Product Identification: The calculations are extended to model the subsequent fragmentation of the dye, predicting the structures of various intermediate and final degradation products.
Studies on similar azo dyes, such as C.I. Direct Red 23, have shown that degradation can proceed through the hydroxylation of aromatic rings or, more commonly, through an attack on the azo bond, leading to the cleavage of the molecule into smaller aromatic amines and other compounds. nih.gov These initial products can then undergo further oxidation, leading to ring-opening and eventual mineralization into CO₂, H₂O, and inorganic ions like sulfate (B86663) and nitrate (B79036). nih.gov
Furthermore, Computational Fluid Dynamics (CFD) can be combined with kinetic models derived from DFT to simulate the degradation process on a larger scale, such as in an industrial photoreactor, optimizing parameters like flow rate and reactor design for maximum efficiency. researchgate.netresearchgate.net
Table 2: Plausible Intermediates in the Oxidative Degradation of this compound (based on analogous azo dyes)
| Intermediate Compound Type | Formation Mechanism |
| Substituted Naphthalenes | Cleavage of the azo linkages. |
| Biphenyl (B1667301) Derivatives | Cleavage of the azo linkages. |
| Aromatic Amines | Reduction or oxidative cleavage of the azo bond. |
| Phenolic Compounds | Hydroxylation of aromatic rings. |
| Phthalic Acid / Maleic Acid | Oxidative opening of the aromatic rings. |
| Urea and Short-chain Carboxylic Acids | Advanced oxidation of nitrogen-containing fragments and ring-opened products. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
The color of a dye is determined by its ability to absorb light at specific wavelengths in the visible spectrum. Quantum chemical calculations are essential for understanding the relationship between a molecule's electronic structure and its observed spectroscopic properties. nih.govdergipark.org.tr Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Visible absorption spectra of molecules like this compound. researchgate.netgaussian.comcecam.org
The key aspects investigated using these methods are:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the electronic properties of a dye. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates directly with the wavelength of light the molecule absorbs. A smaller gap generally corresponds to absorption at longer wavelengths (i.e., more towards the red end of the spectrum). dergipark.org.tr
Electronic Transitions: When a dye molecule absorbs a photon of light, an electron is promoted from an occupied orbital to an unoccupied orbital. For this compound, the most important transition is the π → π* transition, where an electron moves from a bonding π-orbital (typically the HOMO, delocalized across the conjugated system of aromatic rings and azo groups) to an antibonding π*-orbital (typically the LUMO). researchgate.net TD-DFT calculations can predict the energy and intensity (oscillator strength) of these transitions, which correspond to the peaks in the absorption spectrum. researchgate.net
Chromophore Analysis: The extended π-conjugated system formed by the interconnected aromatic rings and azo linkages acts as the chromophore—the part of the molecule responsible for its color. Quantum calculations can map the distribution of the FMOs, showing how the electronic charge is redistributed during an electronic transition and confirming the charge-transfer character of the excitation. researchgate.net
By performing these calculations, chemists can understand why this compound is red—its complex, extended conjugated system lowers the HOMO-LUMO gap sufficiently to absorb light in the blue-green region of the visible spectrum, causing the complementary red color to be observed. These theoretical predictions can be compared with experimental spectra to validate the computational models. dergipark.org.tr
Table 3: Representative Theoretical Electronic Properties for Azo Dye Chromophores
| Property | Description | Typical Calculated Value/Characteristic |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Dictates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Dictates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Inversely related to the primary absorption wavelength (λmax). |
| Primary Electronic Transition | The lowest energy, most probable electron excitation. | Typically a π → π* transition for azo dyes. researchgate.net |
| Calculated λmax | The predicted wavelength of maximum light absorption. | Correlates with the observed color of the dye. |
| Oscillator Strength (f) | The theoretical intensity of an electronic transition. | A higher value indicates a stronger absorption band. |
Q & A
Q. What analytical techniques are essential for confirming the degradation of C.I. Direct Red 95 and identifying its metabolites?
To confirm degradation, use UV-Visible spectroscopy to monitor decolorization kinetics and FT-IR spectroscopy to detect functional group alterations in the dye structure. For metabolite identification, employ High-Performance Liquid Chromatography (HPLC) to assess purity and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize breakdown products. These methods ensure comprehensive validation of degradation pathways .
Q. How can researchers optimize environmental parameters (pH, temperature) for microbial degradation of this compound?
Conduct gradient experiments by varying pH (e.g., 5.0–9.0) and temperature (e.g., 30–50°C) under static anoxic conditions. Measure decolorization efficiency spectrophotometrically at intervals (e.g., hourly). Optimal conditions (e.g., pH 7.0, 40°C) should align with microbial enzymatic activity, as demonstrated in studies using Enterococcus faecalis .
Q. What standardized protocols ensure reproducibility in dye stability studies under varying environmental conditions?
Use controlled batch experiments with defined dye concentrations (e.g., 50–200 mg/L), consistent agitation rates, and triplicate sampling. Document physicochemical parameters (e.g., dissolved oxygen, redox potential) and validate results with statistical tools (e.g., ANOVA) to account for variability .
Advanced Research Questions
Q. What enzymatic mechanisms underlie the microbial degradation of this compound, and how can they be experimentally validated?
Assess intracellular enzyme induction (e.g., azoreductase, lignin peroxidase) via enzyme activity assays (e.g., ABTS oxidation for lignin peroxidase). Compare enzyme kinetics in induced vs. non-induced microbial cultures and correlate activity with decolorization rates using regression analysis. GC-MS data can further link enzymatic action to specific metabolite formation .
Q. How can researchers resolve contradictions in reported degradation efficiencies across studies using different microbial strains?
Systematically compare strains by controlling variables like inoculum size, nutrient supplementation (e.g., carbon/nitrogen sources), and dye concentration. Perform meta-analyses of published data to identify strain-specific adaptations (e.g., enzyme efficiency, tolerance to toxic intermediates) and validate findings via cross-laboratory reproducibility tests .
Q. What methodological considerations are critical for evaluating the ecotoxicological impact of this compound degradation products?
Combine phytotoxicity assays (e.g., seed germination tests with Triticum aestivum) with metabolomic profiling (LC-MS/MS) to confirm non-toxic metabolites. Compare toxicity endpoints (e.g., root elongation inhibition) between parent dye and degradation products, ensuring statistical power through appropriate sample sizes (n ≥ 30) .
Q. How can advanced statistical models improve the interpretation of complex degradation datasets (e.g., multi-variable interactions)?
Apply multivariate analysis (e.g., Principal Component Analysis) to identify key factors (pH, temperature, dye concentration) influencing degradation efficiency. Use machine learning algorithms (e.g., Random Forest) to predict optimal conditions and validate models with cross-validation techniques .
Q. What strategies ensure the scalability of laboratory-based degradation protocols for industrial effluent treatment?
Pilot-scale studies should integrate real wastewater matrices, assess Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) reduction, and monitor microbial consortia stability. Use Response Surface Methodology (RSM) to optimize large-scale parameters (e.g., hydraulic retention time) .
Methodological Best Practices
- Data Validation : Triangulate results across multiple analytical techniques (e.g., UV-Vis, FT-IR, HPLC) to minimize instrumental bias .
- Ethical Reporting : Disclose limitations (e.g., strain specificity, metabolite toxicity thresholds) and adhere to FAIR data principles for transparency .
- Reproducibility : Publish detailed protocols in supplementary materials, including strain accession numbers and raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
